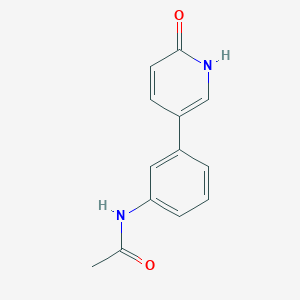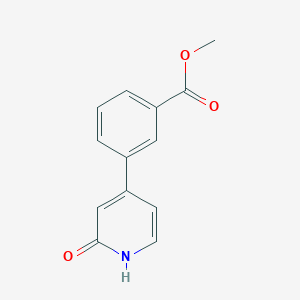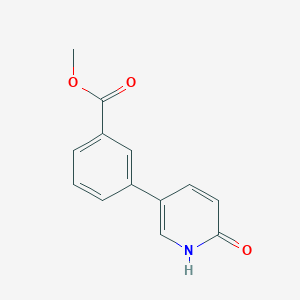
2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine (HMPP) is a synthetic compound with a wide range of uses in the fields of organic chemistry, biochemistry, and pharmaceuticals. It is an important intermediate in the synthesis of many drugs and is used in a variety of laboratory experiments. HMPP is a highly versatile compound and has been found to have many potential applications in the scientific and medical fields.
Wirkmechanismus
2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% has been found to act as a proton donor in some reactions, allowing for the transfer of a proton from one molecule to another. It has also been found to act as an electron donor, allowing for the transfer of electrons from one molecule to another. In addition, 2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% can act as a Lewis acid, allowing for the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% has been found to have a variety of biochemical and physiological effects, including the inhibition of enzymes and the modulation of gene expression. It has also been found to have anti-inflammatory, anti-tumor, and anti-bacterial effects. Additionally, 2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% has been found to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% has a number of advantages for lab experiments, including its high purity, its low cost, and its versatility. Additionally, 2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% is easy to use and can be stored for long periods of time without degradation. However, 2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% can be toxic if inhaled or ingested, and should be handled with care in the laboratory.
Zukünftige Richtungen
The potential applications of 2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% are numerous and the compound has been found to have a variety of effects on biochemical and physiological processes. Future research should investigate the potential of 2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% in the development of new drugs and pharmaceuticals, as well as its potential for use in the diagnosis and treatment of diseases. Additionally, further research should be conducted to explore the potential of 2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% in the synthesis of polymers and other materials. Finally, research should continue to investigate the biochemical and physiological effects of 2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95%, as well as its potential for use in the development of new fluorescent probes and other analytical tools.
Synthesemethoden
2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% can be synthesized through a variety of methods, including the reaction of 4-methoxycarbonylphenol with 2-hydroxypyridine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction takes place at a temperature of around 80°C and yields a product with a purity of 95%.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% has been used in a variety of scientific research applications, including as a reactant in organic synthesis, as a reagent in peptide synthesis, and as a catalyst in the synthesis of polymers. It has also been used in the synthesis of drugs and pharmaceuticals, such as the anti-cancer drug docetaxel. 2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% is also used in the synthesis of fluorescent probes, which are used to detect and quantify molecules in biological samples.
Eigenschaften
IUPAC Name |
methyl 4-(6-oxo-1H-pyridin-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-7-5-9(6-8-10)11-3-2-4-12(15)14-11/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGMGGUTKKPYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682928 |
Source


|
| Record name | Methyl 4-(6-oxo-1,6-dihydropyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111105-59-9 |
Source


|
| Record name | Methyl 4-(6-oxo-1,6-dihydropyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367433.png)
![2-Hydroxy-6-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367439.png)




![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367483.png)



